6-O-Desmethyldonepezil Glucuronide is a key metabolite of Donepezil, a drug used to treat Alzheimer's disease. It is formed through the glucuronidation of 6-O-Desmethyldonepezil, another active metabolite of Donepezil []. Glucuronidation, a major detoxification pathway in the liver, involves the transfer of glucuronic acid to a molecule, making it more water-soluble and facilitating its elimination from the body [, ].
6-o-Desmethyldonepezil glucuronide is a significant metabolite of donepezil, a medication primarily used for the treatment of Alzheimer's disease. This compound is formed through the process of glucuronidation, which is a phase II metabolic reaction that enhances the solubility and excretion of drugs. The chemical structure of 6-o-desmethyldonepezil glucuronide can be represented as with a molecular weight of 541.6 g/mol .
The primary source of 6-o-desmethyldonepezil glucuronide is the metabolic transformation of donepezil itself, which occurs predominantly in the liver. Various studies have documented its formation through enzymatic processes involving UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to donepezil and its metabolites .
6-o-Desmethyldonepezil glucuronide falls under the classification of O-glucuronides, which are polar metabolites that result from the conjugation of glucuronic acid to hydroxyl or amine groups on drugs or their metabolites. This classification is crucial for understanding its pharmacokinetics and biological activity .
The synthesis of 6-o-desmethyldonepezil glucuronide can be achieved through several methods, primarily involving enzymatic reactions or chemical synthesis techniques. The enzymatic approach utilizes UDP-glucuronosyltransferases, which facilitate the conjugation of glucuronic acid to the hydroxyl group at the 6-position of desmethyldonepezil.
Technical Details:
The molecular structure of 6-o-desmethyldonepezil glucuronide can be depicted as follows:
The compound has a specific stereochemistry that contributes to its pharmacological properties. The stereochemical configuration is critical in determining its interaction with biological targets.
6-o-desmethyldonepezil glucuronide participates in various biochemical reactions, primarily focusing on its role as a metabolite. The key reaction involves its formation from donepezil via O-glucuronidation.
Technical Details:
The mechanism of action for 6-o-desmethyldonepezil glucuronide primarily revolves around its role as an active metabolite. It retains some pharmacological activity similar to donepezil, contributing to cholinergic neurotransmission enhancement.
Data:
Relevant Data or Analyses:
6-o-desmethyldonepezil glucuronide serves several important roles in scientific research:
6-O-Desmethyldonepezil glucuronide is a phase II metabolite of donepezil, formed via enzymatic conjugation of 6-O-desmethyldonepezil with glucuronic acid. Its molecular formula is C₂₉H₃₅NO₉, with a molecular weight of 541.59 g/mol [2] [6] [9]. The compound features a β-D-glucopyranuronic acid moiety linked to the phenolic oxygen of 6-O-desmethyldonepezil, resulting in an O-glucuronide bond. This linkage occurs at the 6-position of the indanone ring system, where demethylation of donepezil exposes a hydroxyl group for conjugation [6] [8].
The molecule contains five defined stereocenters in the glucuronide unit (positions C1, C2, C3, C4, and the anomeric carbon) and one potential chiral center in the desmethyl donepezil moiety. This results in diastereomeric mixtures due to epimerization at the C2 position of the indanone ring during biosynthesis [6] [9]. Nuclear Magnetic Resonance (NMR) studies confirm distinct diastereomeric signals in the glucuronide’s anomeric proton region (δ 5.6–6.0 ppm), reflecting configurational heterogeneity [5] [9]. Mass spectrometry profiles show a characteristic [M-H]⁻ ion at m/z 540 and fragment ions at m/z 364 (aglycone loss) and m/z 175 (glucuronic acid), supporting structural assignments [5] [8].
Table 1: Key Chemical Identifiers of 6-O-Desmethyldonepezil Glucuronide
Property | Value | Source |
---|---|---|
CAS Registry Number | 220170-73-0 | [6] [8] |
IUPAC Name | Sodium (2S,3S,4S,5R,6S)-6-((2-((1-benzylpiperidin-4-yl)methyl)-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate | [8] |
Molecular Formula | C₂₉H₃₄NO₉Na (sodium salt) | [8] |
Exact Mass | 563.2157 (sodium salt) | [8] |
SMILES | COC₁=C(O[C@H]₂C@@HC@HC@@HC@@HO₂)C=C₃C(=O)C(CC₄CCN(CC₅=CC=CC=C₅)CC₄)CC₃=C₁ | [9] |
InChI Key | GUJDLRRGLWFUSI-XDBQMMMZSA-N | [6] |
The sodium salt form of 6-O-desmethyldonepezil glucuronide is an off-white solid with high solubility in polar solvents such as water (>50 mg/mL), methanol, and DMSO, but limited solubility in non-polar solvents like hexane [8]. This polarity arises from the ionized carboxylate group of the glucuronide unit, which increases hydrophilicity compared to the parent donepezil. The logP (partition coefficient) of the glucuronide is estimated at -1.2 ± 0.3, significantly lower than donepezil’s logP of 3.9, indicating reduced membrane permeability [3] [5].
Stability studies reveal sensitivity to acidic pH and β-glucuronidase activity. Hydrolysis occurs rapidly below pH 3, regenerating 6-O-desmethyldonepezil, while enzymatic cleavage by β-glucuronidases (e.g., E. coli enzymes) is complete within 1 hour at 37°C [5] [8]. The compound remains stable for 24 hours in neutral buffers (pH 7.4) but degrades under prolonged UV light exposure due to photosensitivity of the indanone carbonyl group. Thermal gravimetric analysis shows decomposition above 180°C, consistent with organic salts [5].
Table 2: Physicochemical Properties
Property | 6-O-Desmethyldonepezil Glucuronide | Donepezil |
---|---|---|
Solubility in Water | >50 mg/mL | <0.1 mg/mL |
logP | -1.2 ± 0.3 | 3.9 ± 0.2 |
pKa | 3.2 (carboxyl) | 8.9 (amine) |
UV λₘₐₓ (nm) | 268, 315 | 271, 315 |
6-O-Desmethyldonepezil glucuronide exhibits markedly reduced bioactivity compared to its precursors. While donepezil and 6-O-desmethyldonepezil inhibit acetylcholinesterase (AChE) with IC₅₀ values of 6.7 nM and 33 nM, respectively, the glucuronide shows negligible inhibition (>100 μM) due to steric hindrance from the bulky glucuronic acid group [1] [3]. This conjugation also abolishes brain penetration: Donepezil achieves brain-to-plasma ratios of 2:1, whereas the glucuronide remains undetectable in cerebral tissue, as confirmed by rodent microdialysis studies [7].
Metabolically, the compound represents a terminal detoxification product. It forms via sequential metabolism: Initial CYP2D6-mediated O-demethylation of donepezil yields 6-O-desmethyldonepezil, which is then glucuronidated by UGT1A3/2B7 in the liver [1] [5]. Excretion occurs predominantly renally (57% of administered radioactivity in humans), with minor biliary elimination (15%) [3] [5]. In contrast, other metabolites like donepezil N-oxide undergo reduction back to the parent drug, while 5-desmethyldonepezil retains partial AChE affinity [5] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: